molecular formula C9H13Br2NO B14532572 2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide CAS No. 62479-92-9

2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide

Cat. No.: B14532572
CAS No.: 62479-92-9
M. Wt: 311.01 g/mol
InChI Key: XGYYWZSPQRITKQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide is an organic compound characterized by its unique structure, which includes bromine atoms and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide typically involves the bromination of a suitable precursor. One common method is the bromination of N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different products.

    Oxidation Reactions: It can undergo oxidation to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce simpler hydrocarbons.

Scientific Research Applications

2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide involves its interaction with molecular targets through its reactive bromine atoms and alkyne group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-N-methylmaleimide
  • 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione
  • 3,4-Dibromo-1-methyl-2,5-dihydropyrrole-2,5-dione

Uniqueness

2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide is unique due to its specific combination of bromine atoms and an alkyne group, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

62479-92-9

Molecular Formula

C9H13Br2NO

Molecular Weight

311.01 g/mol

IUPAC Name

2,3-dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide

InChI

InChI=1S/C9H13Br2NO/c1-5-9(2,3)12(4)8(13)7(11)6-10/h1,7H,6H2,2-4H3

InChI Key

XGYYWZSPQRITKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(C)C(=O)C(CBr)Br

Origin of Product

United States

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